7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Description
7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core with substitutions at positions 3, 7, and 7. Its structure includes:
- 3-Methyl group: Enhances metabolic stability by reducing oxidative demethylation.
- 7-(2-Methoxyethyl) chain: Modifies solubility and membrane permeability.
This compound is studied for its pharmacological activity, particularly as a modulator of adenosine receptors or ATP-sensitive potassium (KATP) channels .
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4/c1-16-10-9(11(19)15-13(16)20)18(5-6-21-2)12(14-10)17-3-7-22-8-4-17/h3-8H2,1-2H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFWPHIWHLJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Methylxanthine
3-Methylxanthine is synthesized through selective methylation of xanthine using dimethyl sulfate or methyl iodide under alkaline conditions:
$$
\text{Xanthine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} 3\text{-Methylxanthine} + \text{HI}
$$
Key conditions :
- Solvent: DMF or acetone
- Base: Potassium carbonate (K$$2$$CO$$3$$)
- Temperature: 60–80°C
- Yield: ~70–85%
Alkylation at the 7-Position: Introducing the 2-Methoxyethyl Group
The 7-position of xanthine derivatives is highly reactive toward alkylation due to its lone pair availability. Introducing the 2-methoxyethyl group necessitates alkylation with 2-methoxyethyl bromide or analogous agents.
Procedure for 7-Alkylation
- Substrate : 3-Methylxanthine
- Alkylating agent : 2-Methoxyethyl bromide
- Conditions :
Reaction equation :
$$
3\text{-Methylxanthine} + \text{CH}2\text{CH}2\text{OCH}3\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{TEBA}} 7\text{-(2-Methoxyethyl)-3-methylxanthine} + \text{KBr}
$$
Yield : ~60–75%
Optimization Insights
- Phase-transfer catalysts (e.g., TEBA) enhance reaction efficiency by solubilizing ionic species in organic solvents.
- Excess alkylating agent (1.2–1.5 equiv) ensures complete conversion.
- Post-reaction purification via recrystallization (ethanol/water) yields >95% purity.
Functionalization at the 8-Position: Morpholine Substitution
The 8-position is typically halogenated (Cl or Br) to enable nucleophilic substitution with morpholine.
Halogenation at the 8-Position
Chlorination using phosphorus oxychloride (POCl$$_3$$) is a standard method:
- Substrate : 7-(2-Methoxyethyl)-3-methylxanthine
- Reagent : POCl$$_3$$ (5 equiv)
- Conditions :
Reaction equation :
$$
7\text{-(2-Methoxyethyl)-3-methylxanthine} + \text{POCl}3 \rightarrow 8\text{-Chloro-7-(2-methoxyethyl)-3-methylpurine-2,6-dione} + \text{H}3\text{PO}_4
$$
Yield : ~50–65%
Nucleophilic Substitution with Morpholine
The 8-chloro intermediate undergoes displacement with morpholine under basic conditions:
- Substrate : 8-Chloro-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- Nucleophile : Morpholine (2.0 equiv)
- Conditions :
Reaction equation :
$$
8\text{-Cl} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3, \text{n-BuOH}} 8\text{-Morpholin-4-yl} + \text{KCl}
$$
Yield : ~45–60%
Critical Parameters
- Solvent choice : Polar aprotic solvents (e.g., DMF) accelerate substitution but may require higher temperatures.
- Morpholine excess : Ensures complete displacement of chloride.
- Purification : Column chromatography (silica gel, CH$$2$$Cl$$2$$/MeOH) isolates the product.
Alternative Synthetic Pathways
Mitsunobu Reaction for 8-Substitution
In cases where halogenation is challenging, the Mitsunobu reaction offers an alternative for introducing morpholine:
- Substrate : 8-Hydroxy-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- Reagents : Morpholine, DIAD (diisopropyl azodicarboxylate), PPh$$_3$$
- Conditions :
One-Pot Alkylation-Substitution
Sequential alkylation and substitution in a single reaction vessel reduces intermediate isolation:
- Step 1 : 7-Alkylation with 2-methoxyethyl bromide (as in Section 3).
- Step 2 : In situ halogenation with POCl$$_3$$.
- Step 3 : Morpholine addition without isolating the 8-chloro intermediate.
Advantages : Higher overall yield (∼50–60%) and reduced processing time.
Analytical and Spectroscopic Characterization
Successful synthesis is confirmed via:
- $$^1$$H NMR : Key signals include:
- δ 3.24 (s, 3H, 3-CH$$3$$)
- δ 3.45–3.50 (m, 4H, morpholine CH$$2$$)
- δ 4.10–4.30 (m, 4H, 7-OCH$$2$$CH$$2$$OCH$$_3$$)
- LC-MS : [M+H]$$^+$$ at m/z 352.2 (calculated for C$${15}$$H$${21}$$N$$5$$O$$4$$)
- IR : Peaks at 1700 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C-N).
Challenges and Optimization Opportunities
Regioselectivity in Alkylation
Competing alkylation at the 1- or 9-positions is mitigated by:
Scientific Research Applications
7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting purine metabolism pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting normal cellular processes. This inhibition can lead to reduced proliferation of cancer cells or decreased inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Purine-2,6-dione Family
Table 1: Substituent Comparison of Purine-2,6-dione Derivatives
Key Structural Insights :
- Position 7 : Methoxyethyl (target compound) vs. hydroxyethyl (etophylline) or bulky aryl groups (VU0071063). The methoxyethyl group may enhance lipophilicity and CNS penetration compared to polar hydroxyethyl derivatives .
- Position 8: Morpholin-4-yl (target compound) vs. piperidinyl (linagliptin) or amino-cyclopentyl (dasantafil). Morpholine’s oxygen atom may improve hydrogen-bonding interactions with receptors .
Pharmacological and Functional Differences
Table 2: Pharmacological Activity Comparison
Functional Insights :
- The target compound’s morpholin-4-yl group may confer subtype-specific KATP channel modulation, unlike VU0071063, which activates SUR2 isoforms .
- Unlike etophylline, which broadly inhibits adenosine receptors, the methoxyethyl and morpholine substitutions likely shift activity toward ion channel modulation .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Findings :
Biological Activity
7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a purine core with specific substituents that are crucial for its biological activity. The presence of the morpholine group and the methoxyethyl side chain contributes to its pharmacological properties.
Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in lipid metabolism. Specifically, it has been studied for its inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, the compound demonstrated an IC50 value in the nanomolar range against specific tumor cells, indicating potent antiproliferative effects.
Table 1: Anticancer Activity Data
Enzyme Inhibition
The compound's ability to inhibit NAPE-PLD was highlighted in structure-activity relationship studies. Modifications to the morpholine substituent significantly affected potency. For example, replacing morpholine with more hydrophobic groups increased inhibitory activity by up to tenfold .
Table 2: SAR Analysis
| Substituent | Potency Increase | Reference |
|---|---|---|
| Morpholine | Baseline | |
| Dimethylamine | 2-fold increase | |
| Pyrrolidine | 4-fold increase |
Case Study 1: In Vivo Efficacy
In a recent study, the compound was administered to animal models bearing tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
Case Study 2: Safety Profile
Safety assessments revealed that while the compound exhibited strong biological activity, it also showed a favorable safety profile with minimal adverse effects at therapeutic doses .
Q & A
Q. What are the recommended synthetic routes for 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution at the purine core. For example, substituting halogenated intermediates with morpholine derivatives under reflux conditions (methanol, 8 hours, 60–80°C) achieves functionalization at the 8-position . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while methanol balances cost and reactivity .
- Temperature control : Reflux minimizes side reactions (e.g., hydrolysis) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Key Data :
| Parameter | Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | Methanol | 65–75% | |
| Reaction Time | 8–12 hours | – | |
| Temperature | 60–80°C (reflux) | – |
Q. How is the structural identity of this compound confirmed, and what spectroscopic techniques are most reliable for characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the 2-methoxyethyl group shows characteristic triplet peaks (δ ~3.5–4.0 ppm for CHO) and singlet for N-methyl (δ ~3.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] for CHNO: 383.1959) .
- X-ray Crystallography : Resolves stereochemistry and confirms morpholine ring orientation .
Advanced Research Questions
Q. How do structural modifications at the 7-(2-methoxyethyl) and 8-morpholinyl positions influence the compound's interactions with biological targets?
- Methodological Answer :
- 7-position : The 2-methoxyethyl group enhances solubility and modulates pharmacokinetics. Replacing it with hydrophobic chains (e.g., benzyl) reduces aqueous stability but increases membrane permeability .
- 8-position : Morpholine improves hydrogen-bonding capacity. Substituting with piperazine alters target selectivity (e.g., kinase vs. phosphatase inhibition) .
Case Study : - A derivative with 7-(3-chlorobenzyl) and 8-sulfanyl groups showed 3-fold higher binding affinity to kinase targets compared to the morpholinyl analog .
Q. What analytical strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests to distinguish direct target effects from off-target interactions .
- Control Standardization : Use reference compounds (e.g., staurosporine for kinase studies) to normalize inter-lab variability .
- Data Reprodubility : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and physiological conditions (pH, temperature) .
Q. How can computational methods be integrated with experimental data to predict the compound's stability under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., hydrolysis at the purine carbonyl) .
- HPLC-MS Stability Studies : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
Example Workflow :
Perform MD simulations to identify labile bonds.
Validate with accelerated stability testing (40°C/75% RH for 4 weeks).
Correlate degradation kinetics with computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
